2,4,10-Trioxa-7-azaundecan-11-oic acid, 7-[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]-3-oxo-, methyl ester
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Overview
Description
2,4,10-Trioxa-7-azaundecan-11-oic acid, 7-[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]-3-oxo-, methyl ester is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2,4,10-Trioxa-7-azaundecan-11-oic acid, 7-[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]-3-oxo-, methyl ester is not fully understood. However, it is believed that the compound exerts its antimicrobial and anticancer effects by inhibiting the growth and proliferation of cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis in cancer cells. It has also been found to inhibit the growth of bacteria and fungi. However, the compound has not been extensively studied for its effects on human physiology.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2,4,10-Trioxa-7-azaundecan-11-oic acid, 7-[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]-3-oxo-, methyl ester in lab experiments is its potential as a fluorescent probe for the detection of metal ions. However, the compound's limited solubility in water can make it difficult to work with in certain experiments.
Future Directions
The potential applications of 2,4,10-Trioxa-7-azaundecan-11-oic acid, 7-[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]-3-oxo-, methyl ester in various fields of research are vast. Future studies could focus on exploring the compound's potential as an antimicrobial and anticancer agent. Additionally, further research could investigate the compound's potential as a fluorescent probe for the detection of metal ions.
Synthesis Methods
The synthesis of 2,4,10-Trioxa-7-azaundecan-11-oic acid, 7-[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]-3-oxo-, methyl ester involves a multi-step process. The first step involves the reaction of 2,4,10-Trioxa-7-azaundecan-11-oic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 4-[(2,6-dichloro-4-nitrophenyl)azo]phenol to form the desired compound.
Scientific Research Applications
2,4,10-Trioxa-7-azaundecan-11-oic acid, 7-[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]-3-oxo-, methyl ester has been studied for its potential applications in various fields of research. It has been found to exhibit antimicrobial and anticancer properties. Studies have also shown that this compound has potential as a fluorescent probe for the detection of metal ions.
properties
CAS RN |
10347-09-8 |
---|---|
Molecular Formula |
C20H20Cl2N4O8 |
Molecular Weight |
515.3 g/mol |
IUPAC Name |
2-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-(2-methoxycarbonyloxyethyl)anilino]ethyl methyl carbonate |
InChI |
InChI=1S/C20H20Cl2N4O8/c1-31-19(27)33-9-7-25(8-10-34-20(28)32-2)14-5-3-13(4-6-14)23-24-18-16(21)11-15(26(29)30)12-17(18)22/h3-6,11-12H,7-10H2,1-2H3 |
InChI Key |
GQTXEMGGHLUCQS-UHFFFAOYSA-N |
SMILES |
COC(=O)OCCN(CCOC(=O)OC)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl |
Canonical SMILES |
COC(=O)OCCN(CCOC(=O)OC)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl |
Other CAS RN |
10347-09-8 |
Origin of Product |
United States |
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